

# ATTO 565 vs. Other Rhodamine Dyes for STED Microscopy: A Comparative Guide

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## Compound of Interest

Compound Name: *ATTO 565 cadaverine*

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In the realm of super-resolution imaging, Stimulated Emission Depletion (STED) microscopy stands as a powerful technique to overcome the diffraction limit of light. The choice of fluorescent probe is paramount to achieving the highest resolution and image quality. This guide provides an objective comparison of the rhodamine-based dye ATTO 565 against other commonly used rhodamine dyes—Rhodamine B, Rhodamine 6G, and Tetramethylrhodamine (TMR)—for STED microscopy applications. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their STED imaging experiments.

## Photophysical and Spectral Properties: A Quantitative Comparison

The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical properties. A high molar extinction coefficient ensures efficient light absorption, a high quantum yield translates to a bright signal, and exceptional photostability is crucial for enduring the high laser powers used in STED. The spectral characteristics, including excitation and emission maxima, dictate the laser lines required for excitation and depletion.

Property	ATTO 565	Rhodamine B	Rhodamine 6G	TMR (Tetramethylrhodamine)
Excitation Maximum ( $\lambda_{\text{ex}}$ )	563-564 nm [1][2]	545-546 nm [3]	525-530 nm	554 nm
Emission Maximum ( $\lambda_{\text{em}}$ )	590-592 nm [1][2]	566-567 nm [3]	548-552 nm	575 nm
Molar Extinction Coefficient ( $\epsilon$ )	120,000 $\text{M}^{-1}\text{cm}^{-1}$ [1][2]	~106,000 $\text{M}^{-1}\text{cm}^{-1}$	~116,000 $\text{M}^{-1}\text{cm}^{-1}$	~95,000 $\text{M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield ( $\Phi$ )	~90% [1][2]	~31-70%	~95%	~40%
Photostability	High [1][2]	Moderate	High	Moderate
Recommended STED Depletion Laser	660 nm (excellent), 775 nm (very good) [4][5]	Not commonly used for STED	Not commonly used for STED	660 nm (excellent), 775 nm (moderate) [4][5]

### Key Insights:

- ATTO 565 emerges as a top performer with a high molar extinction coefficient and an exceptional quantum yield, indicating a very bright fluorescent probe. [1][2] Its high photostability makes it particularly well-suited for the demanding conditions of STED microscopy. [1][2]
- Rhodamine 6G exhibits an excellent quantum yield, comparable to ATTO 565, and high photostability. However, its excitation and emission spectra are blue-shifted compared to ATTO 565, which might be a consideration depending on the available laser lines and the desired spectral separation in multi-color imaging.
- Rhodamine B and TMR show lower quantum yields and moderate photostability compared to ATTO 565 and Rhodamine 6G, which can limit their performance in STED applications requiring long acquisition times or high laser powers.

# Performance in STED Microscopy: Resolution and Photostability

The ultimate measure of a fluorophore's utility in STED microscopy is the achievable resolution and its resistance to photobleaching under STED conditions.

Performance Metric	ATTO 565	TMR	Rhodamine B & 6G
Achievable Resolution in STED	Down to ~20-60 nm [1][6]	Generally lower than ATTO 565 due to lower photostability	Not typically the first choice for high-performance STED
STED Depletion Efficiency	High, especially with a 660 nm depletion laser [4][5]	Moderate, can be depleted with 660 nm or 775 nm lasers [4][5]	Less characterized for STED depletion
Photostability under STED	Excellent, allowing for multiple acquisitions [1][2]	Moderate, prone to faster photobleaching	Lower compared to ATTO 565

## Key Insights:

- ATTO 565 has demonstrated the ability to achieve resolutions in the range of tens of nanometers in STED microscopy, showcasing its superior performance. [1][6] Its high photostability allows for the acquisition of high-quality, high-resolution images with a good signal-to-noise ratio. [1][2]
- While TMR can be used for STED microscopy, its moderate photostability can be a limiting factor, potentially leading to faster signal degradation and limiting the achievable resolution, especially in long-term imaging experiments. [4][5]
- Rhodamine B and Rhodamine 6G, while excellent general-purpose fluorophores, are less commonly employed in cutting-edge STED applications due to the availability of more robust and specifically optimized dyes like ATTO 565.

## Experimental Protocols

## Protocol 1: Immunofluorescence Labeling with ATTO 565 NHS Ester for STED Microscopy

This protocol provides a general guideline for labeling intracellular proteins using an ATTO 565 NHS ester-conjugated secondary antibody.

### Materials:

- Cells grown on #1.5H coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS
- Blocking buffer: 1-3% Bovine Serum Albumin (BSA) in PBS
- Primary antibody (specific to the target protein)
- ATTO 565-conjugated secondary antibody
- Mounting medium with an appropriate refractive index (e.g., ProLong Diamond, Mowiol)

### Procedure:

- Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. The choice of permeabilization agent depends on the location of the target protein.
- Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

- Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the cells for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the ATTO 565-conjugated secondary antibody in blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium. Allow the mounting medium to cure as per the manufacturer's instructions.

## Protocol 2: STED Microscopy Imaging

This protocol outlines the general steps for acquiring STED images. Specific parameters will need to be optimized for the instrument and sample.

### Instrumentation:

- A STED microscope equipped with appropriate excitation and depletion lasers. For ATTO 565, an excitation laser around 561 nm and a depletion laser at 660 nm or 775 nm are typically used.[4][5]

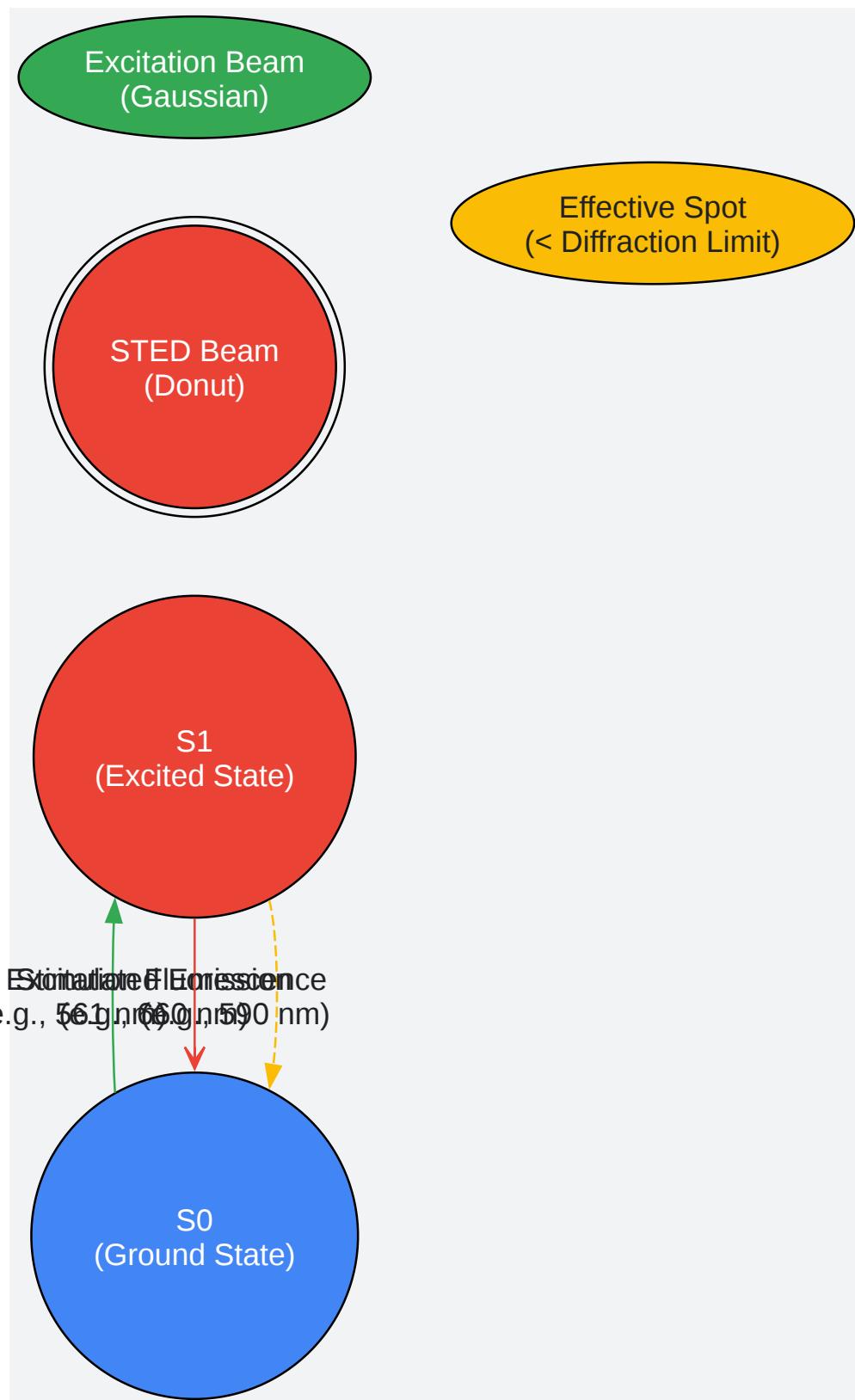
### Procedure:

- Sample Placement: Place the prepared slide on the microscope stage.
- Locate Region of Interest: Using a low-power objective and conventional confocal mode, locate the cells and the region of interest.
- Switch to STED Imaging Mode: Switch to a high-power objective suitable for STED imaging and engage the STED imaging mode.
- Set Imaging Parameters:

- Excitation Laser Power: Use the lowest possible laser power that provides a sufficient signal to minimize photobleaching.
- Depletion Laser Power: Gradually increase the depletion laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases the risk of phototoxicity and photobleaching.
- Pixel Size and Dwell Time: Set an appropriate pixel size (e.g., 20-30 nm) and pixel dwell time to ensure adequate sampling and signal-to-noise ratio.
- Detector Settings: Adjust the detector gain and offset to optimize the signal detection.
- Image Acquisition: Acquire the STED image. It is often beneficial to acquire a confocal image of the same region for comparison.
- Image Processing: Process the acquired images using appropriate software to enhance visualization and perform any necessary analysis.

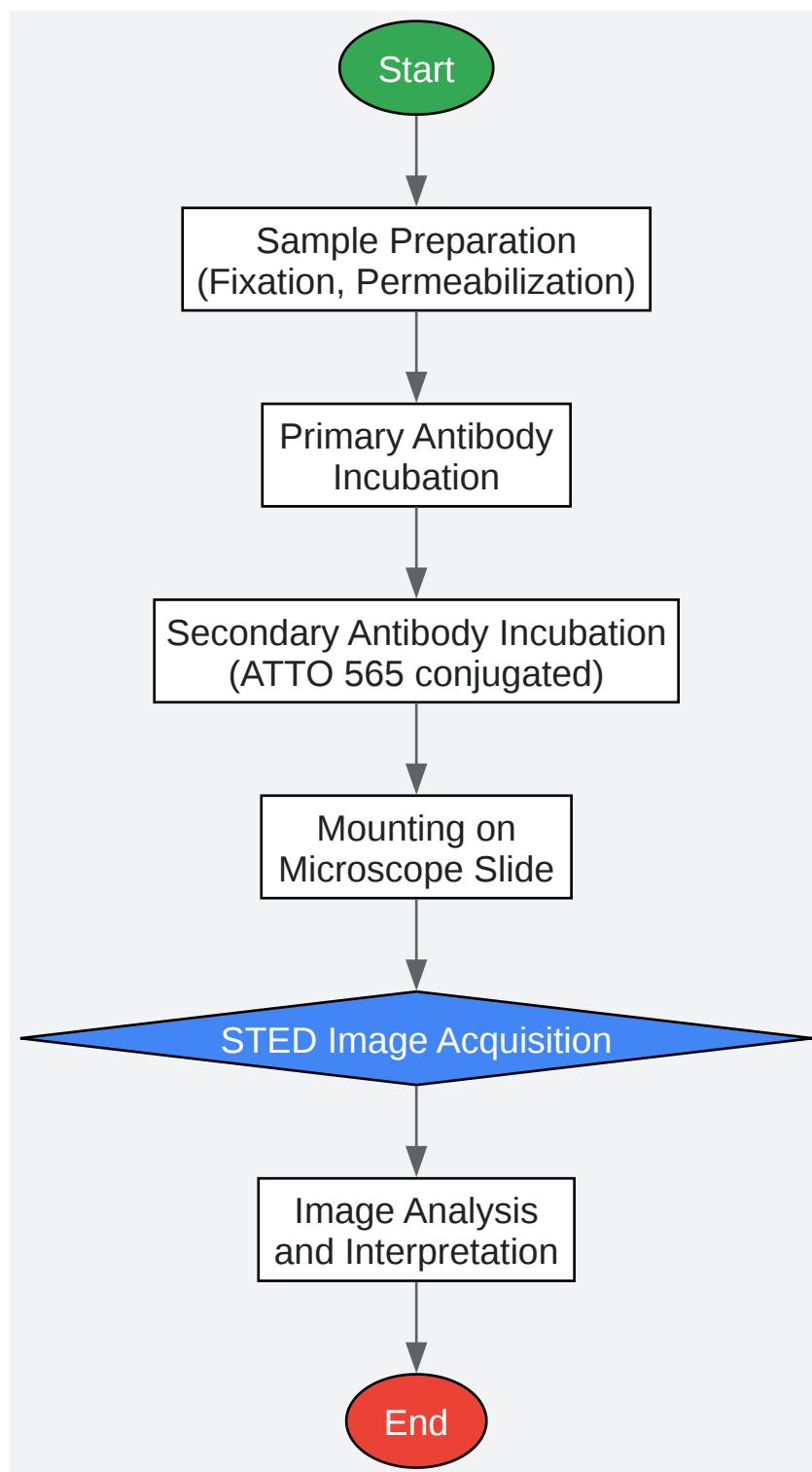
## Visualizing the Workflow and Principles

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the STED microscopy principle and a typical experimental workflow.



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Principle of Stimulated Emission Depletion (STED) Microscopy.



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General Experimental Workflow for STED Microscopy.

## Conclusion

For researchers aiming for the highest performance in STED microscopy, ATTO 565 stands out as a superior choice among the compared rhodamine dyes. Its exceptional brightness, high quantum yield, and robust photostability translate to higher resolution images with better signal-to-noise ratios. While other rhodamine dyes like TMR can be utilized, they may present limitations in terms of photostability and overall performance, particularly for demanding applications such as live-cell or long-term STED imaging. The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the desired resolution, the nature of the sample, and the available instrumentation. This guide provides the foundational data and protocols to make an informed decision and to successfully implement STED microscopy for advanced biological imaging.

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